molecular formula C13H18O2 B8559833 [4-[2-(cyclopropylmethoxy)ethyl]phenyl]methanol

[4-[2-(cyclopropylmethoxy)ethyl]phenyl]methanol

Cat. No.: B8559833
M. Wt: 206.28 g/mol
InChI Key: PCEGMPLXYKKKAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-[2-(cyclopropylmethoxy)ethyl]phenyl]methanol is an organic compound that features a cyclopropylmethoxy group attached to an ethylphenylmethanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[2-(cyclopropylmethoxy)ethyl]phenyl]methanol typically involves the reaction of 4-hydroxybenzyl alcohol with cyclopropylmethanol in the presence of a suitable base and a catalyst. The reaction conditions often include:

    Base: Sodium hydride or potassium carbonate

    Catalyst: Palladium on carbon or other suitable catalysts

    Solvent: Tetrahydrofuran or dimethylformamide

    Temperature: Reflux conditions or elevated temperatures around 80-100°C

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization are often employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

[4-[2-(cyclopropylmethoxy)ethyl]phenyl]methanol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Can be reduced to form alcohols or hydrocarbons.

    Substitution: Can undergo nucleophilic substitution reactions, especially at the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of cyclopropylmethoxybenzaldehyde or cyclopropylmethoxybenzoic acid.

    Reduction: Formation of cyclopropylmethoxyethylbenzene.

    Substitution: Formation of various substituted phenylmethanol derivatives.

Scientific Research Applications

[4-[2-(cyclopropylmethoxy)ethyl]phenyl]methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of [4-[2-(cyclopropylmethoxy)ethyl]phenyl]methanol involves its interaction with specific molecular targets and pathways. It may act by:

    Binding to receptors: Interacting with specific receptors on cell surfaces to modulate signaling pathways.

    Enzyme inhibition: Inhibiting enzymes involved in metabolic processes.

    Modulating gene expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenethylamine
  • 4-Methoxyphenylacetonitrile
  • 4-Methoxybenzyl chloride

Uniqueness

[4-[2-(cyclopropylmethoxy)ethyl]phenyl]methanol is unique due to its cyclopropylmethoxy group, which imparts distinct chemical and physical properties compared to other similar compounds

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

[4-[2-(cyclopropylmethoxy)ethyl]phenyl]methanol

InChI

InChI=1S/C13H18O2/c14-9-12-3-1-11(2-4-12)7-8-15-10-13-5-6-13/h1-4,13-14H,5-10H2

InChI Key

PCEGMPLXYKKKAL-UHFFFAOYSA-N

Canonical SMILES

C1CC1COCCC2=CC=C(C=C2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution under nitrogen of 410 mg (1.9 mmol) of the compound prepared in Example 1b, in 100 ml of THF, are added 1.024 ml (2 mmol) of BH3.Me2S (2 M solution in toluene). After stirring for two hours at room temperature, 39.5 ml of water, 89.5 ml of toluene and 283 mg (1.1 equivalents) of K2CO3 dissolved in 39.5 ml of water are added. After separation of the phases by settling, the organic phase is recovered and the aqueous phase is extracted with 80 ml of toluene. The combined organic phases are washed with water, dried over Na2SO4 and concentrated under vacuum to give 299 mg of a yellow oil. This oil is taken up in 35 ml of methanol and stirred for one hour at room temperature.
[Compound]
Name
compound
Quantity
410 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
89.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
283 mg
Type
reactant
Reaction Step Three
Name
Quantity
39.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
39.5 mL
Type
solvent
Reaction Step Three
Yield
67%

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